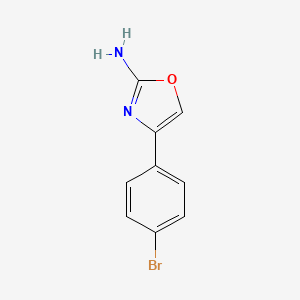

4-(4-BROMOPHENYL)-1,3-OXAZOL-2-AMINE

Description

Evolution and Importance of 1,3-Oxazole Derivatives in Chemical Research

The 1,3-oxazole is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. First synthesized in 1947, this scaffold has become a versatile and important nucleus in medicinal chemistry and materials science. mdpi.com The unique electronic properties and structural rigidity of the oxazole (B20620) ring allow it to act as a pharmacophore, a structural element that can interact with biological targets. Consequently, oxazole derivatives have been investigated for a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. ekb.eg

The evolution of synthetic methodologies has greatly expanded the library of accessible oxazole derivatives. Classic methods, such as the Robinson-Gabriel synthesis and the van Leusen reaction, have been supplemented by modern techniques, including microwave-assisted synthesis and metal-catalyzed cross-coupling reactions. orgsyn.orgresearchgate.net This has allowed for the creation of complex, multi-substituted oxazoles, further broadening their research applications. Beyond medicine, these compounds are utilized as intermediates in organic synthesis, as ligands in catalysis, and in the development of functional materials like fluorescent probes. chemicalbook.comnih.gov

Strategic Position of the 4-(4-Bromophenyl)-1,3-oxazol-2-amine Core in Contemporary Heterocyclic Chemistry

The compound 4-(4-bromophenyl)-1,3-oxazol-2-amine occupies a strategic position in modern heterocyclic chemistry due to the unique combination of its three key structural components: the 2-aminooxazole core, the C4-phenyl substituent, and the para-bromo group on the phenyl ring.

The 2-aminooxazole scaffold is considered a "privileged" structure in medicinal chemistry. It is a bioisostere of the well-known 2-aminothiazole (B372263) nucleus, which is a component of clinically approved drugs like the anticancer agent dasatinib. nih.govnih.gov Bioisosteric replacement is a common strategy in drug design to improve potency, selectivity, or pharmacokinetic properties. Research has shown that 2-aminooxazole derivatives can retain the biological activity of their thiazole (B1198619) counterparts, sometimes with improved properties such as better solubility or metabolic stability. nih.gov The synthesis of the unsubstituted 2-amino-4-aryloxazole core is typically achieved through the Hantzsch-type condensation of an α-haloketone with urea (B33335). In the case of the target compound, this involves the reaction of 2-bromo-1-(4-bromophenyl)ethanone with urea. acs.org

The 4-aryl substitution pattern is crucial for the biological activity of many heterocyclic compounds. In the 2-aminooxazole series, the nature and substitution of the aryl group at the C4 position can significantly influence the compound's interaction with biological targets. rsc.org

The 4-bromophenyl group is perhaps the most strategically significant feature of this molecule. The bromine atom serves as a versatile synthetic handle for further molecular elaboration, most notably through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction. mdpi.commdpi.com This allows for the straightforward introduction of a wide variety of aryl, heteroaryl, or alkyl groups, creating a library of diverse derivatives from a single, common intermediate. researchgate.netnih.gov This capability is invaluable for structure-activity relationship (SAR) studies in drug discovery. For instance, the bromine on 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) has been successfully used as a coupling site in Suzuki reactions to generate novel analogues. mdpi.com This highlights the synthetic potential inherent in the 4-bromophenyl moiety of the target oxazole.

Direct research has identified biological activity for this specific compound. Notably, 2-amino-4-(p-bromophenyl)-oxazole has demonstrated significant anti-trichomonal activity, underscoring its potential as a lead compound for antiparasitic drug development. acs.org

| Structural Component | Significance | Typical Synthetic Precursor(s) |

|---|---|---|

| 2-Aminooxazole Core | Privileged scaffold; Bioisostere of 2-aminothiazole; Core for biological activity. | Urea |

| 4-Aryl Linkage | Key for modulating biological target interactions. | 2-Bromo-1-(4-bromophenyl)ethanone |

| 4-Bromophenyl Group | Versatile handle for post-synthesis modification (e.g., Suzuki coupling). | 4-Bromoaniline (precursor to urea or acetophenone (B1666503) parts) |

Overview of Research Directions for Substituted Oxazol-2-amine Compounds

Research into substituted 2-aminooxazoles is an active and expanding area, driven by their potential in various therapeutic fields. A primary focus is the development of novel antimicrobial agents to combat drug-resistant pathogens. nih.gov The 2-aminooxazole scaffold serves as a template for designing inhibitors of essential bacterial or fungal enzymes.

In oncology, the structural similarity to the 2-aminothiazole core has spurred the synthesis and evaluation of 2-aminooxazoles as kinase inhibitors and anti-proliferative agents against a range of cancer cell lines. nih.gov The ability to easily diversify the substituents via methods like the Buchwald-Hartwig and Suzuki couplings allows for the fine-tuning of activity and selectivity against specific cancer targets. nih.gov

Another significant research direction is in the treatment of parasitic and neglected tropical diseases. As demonstrated by the anti-trichomonal activity of 4-(4-bromophenyl)-1,3-oxazol-2-amine, these compounds can serve as starting points for the discovery of new antiparasitic drugs. acs.org Furthermore, the investigation of 2-aminooxazoles as antitubercular agents has shown promise, with some derivatives exhibiting potent activity against Mycobacterium tuberculosis. nih.gov The exploration of these compounds continues to be a fertile ground for the discovery of new chemical entities with significant therapeutic potential.

| Research Area | Rationale / Key Findings | Relevant Compound Classes |

|---|---|---|

| Antimicrobial Agents | Scaffold for inhibiting essential microbial enzymes; Combatting drug resistance. nih.gov | 2-Amino-4-aryl-oxazoles |

| Anticancer Agents | Bioisosteres of known anticancer drugs (e.g., dasatinib); Investigated as kinase inhibitors. nih.gov | N-substituted-4-aryl-2-aminooxazoles |

| Antiparasitic Agents | Identified activity against parasites like Trichomonas. acs.org | 2-Amino-4-(halophenyl)-oxazoles |

| Antitubercular Agents | Activity demonstrated against Mycobacterium tuberculosis; Bioisosteric relationship to active 2-aminothiazoles. nih.gov | N,4-disubstituted-2-aminooxazoles |

Established Synthetic Routes for 4-Aryl-1,3-oxazol-2-amines

Condensation Reactions Involving Haloketones and Urea Derivatives

A fundamental and widely employed method for the synthesis of 4-aryl-1,3-oxazol-2-amines involves the condensation reaction between an α-haloketone and urea or its derivatives. ijrpc.comresearchgate.net In the context of 4-(4-bromophenyl)-1,3-oxazol-2-amine, the synthesis would commence with a 2-halo-1-(4-bromophenyl)ethanone, such as 2-bromo-1-(4-bromophenyl)ethanone. This starting material is then reacted with urea in a suitable solvent, typically ethanol. ijrpc.com

The reaction proceeds via a Hantzsch-type synthesis mechanism. Initially, the amino group of urea acts as a nucleophile, attacking the electrophilic carbonyl carbon of the α-haloketone. This is followed by an intramolecular cyclization, where the other amino group of urea displaces the halide, leading to the formation of the 2-aminooxazole ring. The use of a base is often employed to neutralize the hydrogen halide formed during the reaction, driving the equilibrium towards the product.

This method is advantageous due to the ready availability of the starting materials. The general reaction scheme is depicted below:

Starting Materials: α-Haloketone (e.g., 2-bromo-1-(4-bromophenyl)ethanone), Urea

Solvent: Ethanol

Conditions: Reflux

Product: 4-(4-Bromophenyl)-1,3-oxazol-2-amine

A similar strategy has been successfully used to synthesize the analogous 4-(4-bromophenyl)thiazol-2-amine by reacting p-bromoacetophenone and thiourea in the presence of iodine. nih.gov

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. ajprd.comscholarsresearchlibrary.com This technique is applicable to the synthesis of 4-aryl-1,3-oxazol-2-amines. The fundamental mechanisms behind microwave heating are dipolar polarization and ionic conduction. ajgreenchem.comijnrd.org Polar molecules in the reaction mixture align with the rapidly oscillating electric field of the microwaves, generating heat through molecular rotation and friction. cem.com

In a typical microwave-assisted synthesis of 4-(4-bromophenyl)-1,3-oxazol-2-amine, the reactants (α-haloketone and urea) are dissolved in a suitable polar solvent and subjected to microwave irradiation in a dedicated reactor. The direct and efficient heating of the reaction mixture can significantly reduce the reaction time from hours to minutes. ajgreenchem.comscholarsresearchlibrary.com

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

| Heating Mechanism | Conduction and convection from an external heat source | Direct heating of the reaction mixture through dipolar polarization and ionic conduction ajgreenchem.comijnrd.org |

| Reaction Time | Typically several hours | Often reduced to a few minutes ajgreenchem.com |

| Energy Efficiency | Lower, as the entire apparatus is heated | Higher, as only the reactants and solvent are heated ijnrd.org |

| Product Yield | Variable | Often improved yields ajprd.comscholarsresearchlibrary.com |

| Side Reactions | More prevalent due to prolonged reaction times and temperature gradients | Minimized due to shorter reaction times and uniform heating ajgreenchem.com |

This "green chemistry" approach offers significant advantages in terms of efficiency and sustainability. ajprd.comijnrd.org

Advanced Synthetic Strategies for 4-(4-Bromophenyl)-1,3-Oxazol-2-Amine and its Analogs

Hydrazinolysis of Fused Pyrimidinium Perchlorates

An advanced and less common method for the synthesis of 2-aminooxazoles involves the hydrazinolysis of fused pyrimidinium salts. Pyrylium salts, when reacted with hydrazines, can undergo ring-transformation reactions to yield N-aminopyridinium salts. nih.gov While not a direct synthesis of 4-(4-bromophenyl)-1,3-oxazol-2-amine, analogous ring transformations of appropriately substituted pyrimidinium perchlorates could potentially lead to the desired oxazole core.

The synthesis of the precursor, a fused pyrimidinium perchlorate, can be achieved through the cyclocondensation of 3-aminofurazans with 1,3-diketones in the presence of perchloric acid. mdpi.com Subsequent reaction with hydrazine (B178648) would then be required to induce the ring transformation. The feasibility of this pathway for the specific synthesis of 4-(4-bromophenyl)-1,3-oxazol-2-amine would depend on the availability of the appropriately substituted starting materials and the regioselectivity of the ring-opening and closing steps.

Transition Metal-Catalyzed Coupling Reactions for Aromatic Substituents

Transition metal-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. beilstein-journals.orgdntb.gov.ua The Suzuki-Miyaura coupling, in particular, is a powerful method for the arylation of heterocyclic compounds. youtube.comyoutube.com This reaction typically involves the palladium-catalyzed coupling of an organoboron reagent (e.g., a boronic acid or ester) with an organic halide or triflate. youtube.comyoutube.com

For the synthesis of analogs of 4-(4-bromophenyl)-1,3-oxazol-2-amine, a pre-formed oxazole ring bearing a suitable leaving group (such as a halogen or triflate) at the 4-position could be coupled with an arylboronic acid. nih.gov Alternatively, a 4-bromo-1,3-oxazol-2-amine could be coupled with various arylboronic acids to generate a library of 4-aryl-1,3-oxazol-2-amine analogs. The general conditions for a Suzuki coupling reaction are outlined below.

| Component | Example | Role |

| Substrates | 4-Trifloyloxazole and Arylboronic acid | Coupling partners to form the new C-C bond nih.gov |

| Catalyst | Palladium(0) complex (e.g., Pd(PPh₃)₄) | Facilitates the catalytic cycle youtube.com |

| Base | Aqueous sodium carbonate or potassium phosphate (B84403) | Activates the boronic acid |

| Solvent | Toluene, DMF, or 1,4-dioxane (B91453) | Solubilizes reactants and catalyst |

This methodology offers a high degree of flexibility in introducing a wide range of aromatic and heteroaromatic substituents at the 4-position of the oxazole ring, making it a valuable tool for structure-activity relationship studies.

Intramolecular Cyclization Approaches (e.g., Robinson-Gabriel-type)

The Robinson-Gabriel synthesis is a classic and robust method for the formation of oxazoles through the intramolecular cyclization of 2-acylamino-ketones. wikipedia.org This reaction is typically promoted by a dehydrating agent, such as sulfuric acid or phosphorus pentoxide.

To apply this method for the synthesis of 4-(4-bromophenyl)-1,3-oxazol-2-amine, the required precursor would be N-(1-(4-bromophenyl)-2-oxoethyl)urea. This intermediate could potentially be synthesized from 2-amino-1-(4-bromophenyl)ethanone and a suitable carbonyl source. The subsequent intramolecular cyclodehydration of this precursor would yield the desired 2-aminooxazole.

A recent study demonstrated a similar Robinson-Gabriel-type intramolecular cyclization of 2-acylamino ketones to prepare 5-aryl-2-{4-[(4-bromophenyl)sulfonyl]phenyl}-4-isopropyl-1,3-oxazoles using phosphoryl trichloride. mdpi.com The versatility of the Robinson-Gabriel synthesis has been further expanded through its use in tandem reactions, such as the Ugi/Robinson-Gabriel sequence for the synthesis of 2,4,5-trisubstituted oxazoles. nih.gov

| Step | Description | Reagents |

| 1. Precursor Synthesis | Formation of the 2-acylamino-ketone | Dakin-West reaction or acylation of an aminoketone wikipedia.org |

| 2. Cyclodehydration | Intramolecular cyclization and dehydration | Strong acid (e.g., H₂SO₄) or other dehydrating agents (e.g., POCl₃) wikipedia.orgmdpi.com |

This approach provides a convergent route to the oxazole core, where the substituents at the 2- and 4-positions are introduced in the precursor molecule before the final ring-forming step.

An in-depth examination of the chemical compound 4-(4-bromophenyl)-1,3-oxazol-2-amine reveals intricate synthetic methodologies and reaction pathways. This article focuses exclusively on the formation of this specific oxazole derivative, detailing one-pot synthetic procedures and exploring the mechanistic underpinnings of its synthesis, including the role of intermediates, catalysts, and reaction conditions.

Structure

3D Structure

Properties

IUPAC Name |

4-(4-bromophenyl)-1,3-oxazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2O/c10-7-3-1-6(2-4-7)8-5-13-9(11)12-8/h1-5H,(H2,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHTSSIRJJMSYHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=COC(=N2)N)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79221-16-2 | |

| Record name | 4-(4-bromophenyl)-1,3-oxazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Structural Characterization and Spectroscopic Analysis in Chemical Research

Elucidation of Molecular Structure through Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for delineating the carbon-hydrogen framework of a molecule. High-resolution instruments, such as the Bruker AV-400 spectrometer, are typically utilized for these analyses.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy for Chemical Shift and Coupling Analysis

While specific experimental ¹H NMR data for 4-(4-bromophenyl)-1,3-oxazol-2-amine is not widely available in the cited literature, the expected proton signals can be predicted based on its structure and data from analogous compounds. The aromatic protons on the 4-bromophenyl ring are expected to appear as two distinct doublets in the downfield region (typically δ 7.0-8.0 ppm) due to their coupling. The single proton on the oxazole (B20620) ring (H-5) would likely resonate as a singlet. The two protons of the primary amine group (-NH₂) would typically be observed as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.

Carbon Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy for Carbon Framework Analysis

¹³C NMR spectroscopy provides critical information about the carbon skeleton of the molecule. For the related compound, 4-(4-nitrophenyl)-1,3-oxazol-2-amine, the ¹³C NMR spectrum shows signals at δ= 161.9 (C-2, oxazole), 145.9, 137.5, 130.8, 130.4, 125.4, and 124.0 ppm sigmaaldrich.com. For 4-(4-bromophenyl)-1,3-oxazol-2-amine, one would expect a similar pattern. The carbon attached to the bromine (C-Br) would show a characteristic shift, and the other aromatic carbons would appear in the typical δ 120-140 ppm range. The two carbons of the oxazole ring (C-2, C-4, and C-5) would have distinct chemical shifts, with the C-2 carbon bearing the amino group appearing at a significantly downfield position, similar to the 161.9 ppm shift in its nitro analogue sigmaaldrich.com.

Table 1: Predicted ¹³C NMR Chemical Shifts (δ) for 4-(4-bromophenyl)-1,3-oxazol-2-amine (Note: These are predicted values based on analogous structures and general chemical shift knowledge, as specific experimental data is not available in the searched literature.)

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C-2 (Oxazole) | ~160-163 |

| C-4 (Oxazole) | ~135-138 |

| C-5 (Oxazole) | ~120-123 |

| C-1' (Aromatic, C-Br) | ~121-124 |

| C-2'/C-6' (Aromatic) | ~127-130 |

| C-3'/C-5' (Aromatic) | ~131-133 |

| C-4' (Aromatic, C-Oxazole) | ~130-132 |

Vibrational Spectroscopy for Functional Group Identification and Molecular Dynamics

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is instrumental in identifying the characteristic functional groups within a molecule through their vibrational frequencies. In the analysis of 4-(4-bromophenyl)-1,3-oxazol-2-amine, specific absorption bands confirm the presence of its key structural features. Data from the closely related 4-(4-nitrophenyl)-1,3-oxazol-2-amine shows characteristic peaks at 3400 cm⁻¹ (N-H stretching of the primary amine), 3128 cm⁻¹ (aromatic C-H stretching), 1667 cm⁻¹ (C=N stretching of the oxazole ring), and 1068 cm⁻¹ (C-O stretching) sigmaaldrich.com. Similar vibrational bands are expected for the bromo-derivative, with the C-Br stretching vibration typically appearing in the lower frequency region of the spectrum.

Table 2: Key FTIR Absorption Bands for 4-(4-bromophenyl)-1,3-oxazol-2-amine Analogue (Data based on 4-(4-nitrophenyl)-1,3-oxazol-2-amine sigmaaldrich.com)

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Amine) | Stretching | 3400 |

| C-H (Aromatic) | Stretching | 3128 |

| C=N (Oxazole Ring) | Stretching | 1667 |

| C-O (Oxazole Ring) | Stretching | 1068 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. The molecular weight of 4-(4-bromophenyl)-1,3-oxazol-2-amine is 239.07 g/mol bldpharm.comfarmaciajournal.com. In mass spectrometry, this compound is expected to show a characteristic isotopic pattern for the molecular ion peak [M]⁺ due to the presence of the bromine atom, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. This results in two peaks of similar intensity at m/z values of approximately 239 and 241. High-resolution mass spectrometry (HRMS) using techniques like electrospray ionization (ESI) would provide the exact mass, confirming the molecular formula C₉H₇BrN₂O. Common adducts such as [M+H]⁺ and [M+Na]⁺ are also frequently observed.

Table 3: Predicted Mass Spectrometry Peaks for 4-(4-bromophenyl)-1,3-oxazol-2-amine

| Ion | Predicted m/z | Notes |

|---|---|---|

| [M]⁺ | 239/241 | Molecular ion with bromine isotopic pattern |

| [M+H]⁺ | 240/242 | Protonated molecule |

| [M+Na]⁺ | 262/264 | Sodium adduct |

Ultraviolet-Visible (UV/Vis) Spectroscopy for Electronic Transitions and Conjugation Studies

UV/Vis spectroscopy provides insights into the electronic transitions within a molecule, particularly those involving conjugated π-systems. The spectrum of 4-(4-bromophenyl)-1,3-oxazol-2-amine is expected to show absorption maxima characteristic of the extended conjugation between the bromophenyl ring and the oxazole system. For comparison, a study on related 4-benzyl-2-{4-[(4-bromophenyl)sulfonyl]phenyl}-5-(p-tolyl)-1,3-oxazole reported absorption maxima (λmax) at 203.5 nm, 252.0 nm, and 340.1 nm, which correspond to π→π* transitions within the conjugated aromatic and heterocyclic systems. Similar electronic transitions would be anticipated for 4-(4-bromophenyl)-1,3-oxazol-2-amine, reflecting its specific chromophoric structure.

X-ray Diffraction Studies for Solid-State Structure Determination

As of the current body of scientific literature, there are no publicly available X-ray diffraction studies for 4-(4-bromophenyl)-1,3-oxazol-2-amine. Consequently, detailed crystallographic data, which includes the crystal system, space group, unit cell dimensions, and atomic coordinates, remains undetermined for this specific molecule.

For context, a related imidazole (B134444) derivative, 1-acetylamino-4-(4-bromophenyl)-2-(4-ethoxycarbonylpiperazino)imidazole, was found to crystallize in the monoclinic system with the space group P121/n1. researchgate.net Another related compound, 5-(4-fluorophenyl)-4-(4-pyridyl)-1,3-oxazol-2-amine, crystallizes in the orthorhombic space group P bca. nih.gov These examples highlight the diversity in crystal structures even among related heterocyclic compounds and underscore the necessity of specific experimental data for 4-(4-bromophenyl)-1,3-oxazol-2-amine.

A hypothetical data table for X-ray crystallographic data is presented below to illustrate the type of information that would be obtained from such a study.

Hypothetical Crystallographic Data for 4-(4-bromophenyl)-1,3-oxazol-2-amine

| Parameter | Value |

|---|---|

| Crystal System | Undetermined |

| Space Group | Undetermined |

| a (Å) | Undetermined |

| b (Å) | Undetermined |

| c (Å) | Undetermined |

| α (°) | Undetermined |

| β (°) | Undetermined |

| γ (°) | Undetermined |

| Volume (ų) | Undetermined |

| Z | Undetermined |

Chromatographic Techniques for Purity Assessment in Research (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the purity of chemical compounds in research. However, a review of the scientific literature indicates a lack of published HPLC methods specifically developed and validated for the purity assessment of 4-(4-bromophenyl)-1,3-oxazol-2-amine.

In the broader context of related chemical structures, HPLC methods have been successfully employed. For instance, reversed-phase HPLC has been used to verify the purity of novel N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine derivatives, which contain a bromophenyl moiety. mdpi.com Similarly, sensitive HPLC methods with fluorescence detection have been developed for the determination of 4-(4-bromophenyl)-4-hydroxypiperidine in biological matrices. nih.gov These methods typically involve optimization of the mobile phase composition, column type, and detection wavelength to achieve adequate separation and quantification of the target compound and any potential impurities.

A standard approach to developing an HPLC method for 4-(4-bromophenyl)-1,3-oxazol-2-amine would likely involve a reversed-phase column (e.g., C18) and a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer. The development would aim to establish conditions that provide a sharp, symmetrical peak for the main compound, well-resolved from any peaks corresponding to starting materials, by-products, or degradation products.

The table below illustrates the kind of data that would be generated during the validation of an HPLC method for this compound, based on common validation parameters.

Hypothetical HPLC Method Validation Parameters for 4-(4-bromophenyl)-1,3-oxazol-2-amine

| Parameter | Typical Finding |

|---|---|

| Linearity (Concentration Range) | e.g., 1-100 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Limit of Detection (LOD) | e.g., 0.1 µg/mL |

| Limit of Quantification (LOQ) | e.g., 0.3 µg/mL |

| Precision (%RSD) | < 2% |

| Accuracy (% Recovery) | 98-102% |

| Specificity | No interference from placebo or known impurities |

Without dedicated research, the optimal conditions for HPLC analysis and the specific retention time of 4-(4-bromophenyl)-1,3-oxazol-2-amine remain unknown.

Computational Chemistry and Theoretical Modeling of 4 4 Bromophenyl 1,3 Oxazol 2 Amine

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a common approach for predicting the geometry and electronic properties of molecules.

A crucial first step in computational analysis is the optimization of the molecule's three-dimensional structure to find its most stable conformation (lowest energy state). This process involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is located. For 4-(4-bromophenyl)-1,3-oxazol-2-amine, this would involve determining the most likely bond lengths, bond angles, and dihedral angles. The relative energies of different conformers, such as those arising from the rotation around the bond connecting the phenyl and oxazole (B20620) rings, would also be calculated to identify the global minimum.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a measure of the molecule's excitability and chemical stability. A smaller gap generally suggests higher reactivity. For 4-(4-bromophenyl)-1,3-oxazol-2-amine, these calculations would pinpoint the regions of the molecule most susceptible to electrophilic and nucleophilic attack.

NBO analysis provides a detailed picture of the bonding and charge distribution within a molecule. It examines the interactions between filled and vacant orbitals, revealing the extent of electron delocalization and hyperconjugative interactions. This analysis for 4-(4-bromophenyl)-1,3-oxazol-2-amine would quantify the charge on each atom and describe the delocalization of electrons across the aromatic and heterocyclic rings, offering insights into the molecule's stability and resonance structures.

An MEP map is a visual representation of the electrostatic potential on the surface of a molecule. It uses a color scale to indicate regions of positive and negative potential, which correspond to areas that are attractive to nucleophiles and electrophiles, respectively. For 4-(4-bromophenyl)-1,3-oxazol-2-amine, an MEP map would visually identify the electron-rich areas (such as around the nitrogen and oxygen atoms of the oxazole ring) and electron-poor areas, thereby predicting the sites most likely to be involved in chemical reactions.

Molecular Dynamics Simulations to Investigate Conformational Landscapes

Molecular dynamics simulations model the physical movements of atoms and molecules over time. By simulating these movements, researchers can explore the different conformations a molecule can adopt and the energy barriers between them. For 4-(4-bromophenyl)-1,3-oxazol-2-amine, MD simulations would provide a dynamic view of its flexibility and how it might interact with its environment, such as a solvent or a biological receptor.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity. These models are used to predict the activity of new, untested compounds. To develop a QSAR model for derivatives of 4-(4-bromophenyl)-1,3-oxazol-2-amine, a set of similar compounds with known biological activities would be required. Various molecular descriptors (physicochemical, topological, etc.) would be calculated for each compound and used to build a predictive model. Such a model could then be used to design new derivatives with potentially enhanced biological effects. However, no such specific QSAR studies for this compound are currently documented.

Computational Prediction of Spectroscopic Parameters (e.g., NMR, IR)

Computational chemistry provides powerful tools for the prediction of spectroscopic parameters, offering valuable insights into the molecular structure and electronic properties of compounds like 4-(4-bromophenyl)-1,3-oxazol-2-amine. Theoretical modeling, particularly using Density Functional Theory (DFT), has become a standard method for calculating spectroscopic data such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. These computational predictions are instrumental in the structural elucidation of newly synthesized molecules and for corroborating experimental findings.

The primary approach involves optimizing the molecular geometry of the compound in the ground state. Following this, calculations such as Gauge-Independent Atomic Orbital (GIAO) are employed to predict the ¹H and ¹³C NMR chemical shifts. chemicalbook.com Similarly, the vibrational frequencies and their corresponding intensities for the IR spectrum are computed. The choice of the functional (e.g., B3LYP) and the basis set (e.g., 6-311G(d,p)) is crucial for the accuracy of these predictions. chemicalbook.com For instance, studies on related heterocyclic compounds have demonstrated a good correlation between theoretical and experimental spectra after applying appropriate scaling factors to the calculated frequencies. researchgate.net

Predicted ¹H and ¹³C NMR Chemical Shifts

The theoretical chemical shifts for the protons and carbons in 4-(4-bromophenyl)-1,3-oxazol-2-amine can be estimated by comparison with computationally studied analogues. DFT calculations, often performed in conjunction with experimental work, allow for the precise assignment of each signal. nih.gov

Table 1: Predicted ¹H NMR Chemical Shifts for 4-(4-Bromophenyl)-1,3-Oxazol-2-Amine Analogues

| Proton | Predicted Chemical Shift (ppm) - Analogue A¹ | Predicted Chemical Shift (ppm) - Analogue B² |

|---|---|---|

| Aromatic CH (ortho to Br) | 7.91 | 7.81 |

| Aromatic CH (meta to Br) | 7.81 | 7.44 |

| Oxazole CH | 7.25 | 7.54 |

| Amine NH₂ | - | - |

¹Data derived from 2-(3-Bromophenyl)imidazo[2,1-b]oxazole. mdpi.com ²Data derived from 2-(3-Bromophenyl)imidazo[2,1-b]oxazole under different measurement conditions. mdpi.com

Table 2: Predicted ¹³C NMR Chemical Shifts for 4-(4-Bromophenyl)-1,3-Oxazol-2-Amine Analogues

| Carbon | Predicted Chemical Shift (ppm) - Analogue A¹ | Predicted Chemical Shift (ppm) - Analogue B² |

|---|---|---|

| C=N (Oxazole) | 156.2 | 155.4 |

| C-Br (Aromatic) | 123.6 | 123.3 |

| C-ipso (Aromatic) | 135.5 | 132.2 |

| Aromatic CH | 126.7, 128.9, 130.9, 131.3 | 122.5, 126.9, 129.6, 130.7 |

| C-O (Oxazole) | 188.9 | - |

| C-N (Oxazole) | - | 148.6 |

¹Data derived from 2-(3-Bromophenyl)imidazo[2,1-b]oxazole. mdpi.com ²Data derived from 2-(3-Bromophenyl)imidazo[2,1-b]oxazole under different measurement conditions. mdpi.com

Predicted IR Vibrational Frequencies

Theoretical calculations of IR spectra are invaluable for identifying characteristic vibrational modes within a molecule. The computed frequencies are often scaled to correct for anharmonicity and limitations in the theoretical model. researchgate.net

Table 3: Predicted IR Vibrational Frequencies for 4-(4-Bromophenyl)-1,3-Oxazol-2-Amine Analogues

| Vibrational Mode | Predicted Frequency (cm⁻¹) - Analogue A¹ | Predicted Frequency (cm⁻¹) - Analogue B² |

|---|---|---|

| N-H Stretch (Amine) | ~3380-3500 | - |

| Aromatic C-H Stretch | ~3045-3085 | ~3055 |

| C=N Stretch (Oxazole) | 1638 | 1624.2 |

| C=C Stretch (Aromatic) | - | 1549.3 |

| C-O-C Stretch | - | - |

| C-Br Stretch | 673.8 | 689.1 |

¹Data derived from (E)-5-[Bromo(phenyl)methylene]-4-phenyl-2-(p-tolyl)-4,5-dihydrooxazole and general amine vibrations. mdpi.com ²Data derived from 2-(3-Bromophenyl)imidazo[2,1-b]oxazole. mdpi.com

Detailed Research Findings

Research on compounds with similar structural motifs, such as 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole, has shown that DFT calculations using the B3LYP method and the 6-311++G(d,p) basis set yield theoretical vibrational wavenumbers that are in excellent agreement with experimental data. ajchem-a.com For this class of compounds, aromatic C-H stretching vibrations are typically observed in the 3000-3100 cm⁻¹ region. ajchem-a.com The in-plane C-H bending vibrations for the aromatic ring are predicted to appear in the 1000-1500 cm⁻¹ range. ajchem-a.com

In the case of 4-(4-bromophenyl)-1,3-oxazol-2-amine, the IR spectrum is expected to be characterized by several key absorptions. The N-H stretching vibrations of the primary amine group are anticipated to appear in the region of 3380-3500 cm⁻¹. mdpi.com The C=N stretching of the oxazole ring would likely be observed around 1624-1638 cm⁻¹. mdpi.commdpi.com Furthermore, the C-Br stretching frequency is expected at lower wavenumbers, typically around 670-690 cm⁻¹. mdpi.com

For NMR spectroscopy, computational models predict the chemical shifts of the protons on the bromophenyl ring to be in the range of 7.4 to 8.0 ppm, with the exact values influenced by the electronic environment. mdpi.com The proton attached to the oxazole ring is also expected in a similar downfield region. mdpi.com In the ¹³C NMR spectrum, the carbon atoms of the oxazole ring are predicted to be significantly deshielded, with the C=N carbon appearing around 155 ppm and the carbon bonded to oxygen at an even higher chemical shift. mdpi.com The carbon atom bonded to the bromine on the phenyl ring is expected to have a chemical shift in the region of 123 ppm. mdpi.com

The use of computational methods not only aids in the prediction of these spectroscopic parameters but also plays a crucial role in the assignment of experimental spectra, providing a deeper understanding of the relationship between the molecular structure and its spectroscopic properties.

Structure Activity Relationship Sar Studies and Derivatives of 4 4 Bromophenyl 1,3 Oxazol 2 Amine

Impact of Substituent Modifications on the Bromophenyl Ring on Biological Activity

The 4-bromophenyl moiety is a critical component of the 4-(4-bromophenyl)-1,3-oxazol-2-amine scaffold, and alterations to this ring system can significantly modulate biological activity. While direct SAR studies on the 4-(4-bromophenyl)-1,3-oxazol-2-amine are not extensively documented in the reviewed literature, valuable insights can be gleaned from studies on analogous structures, such as substituted phenyl oxadiazoles, thiadiazoles, and benzoxazoles.

Research on related 5-aryl-1,3,4-oxadiazole-2-thioles has shown that the nature of the substituent on the phenyl ring plays a crucial role in determining antimicrobial activity. For instance, the antitubercular activity of these compounds was found to increase in the order of 4-Cl < 4-NO2 < 4-H < 4-Br < 4-I < 4-OH. nih.gov Conversely, activity against P. aeruginosa decreased in the order of 4-NO2 > 4-CH3 ≥ 4-Cl ≥ 4-F ≥ 4-H ≥ 4-OH ≥ 4-N(CH3)2. nih.gov These findings suggest that both the electronic properties and the size of the substituent are important factors.

In a series of novel 4-(substituted phenyl-1,3,4-oxadiazol/thiadiazol-2-yl) derivatives, it was revealed that para-substituted halogen and nitro derivatives exhibited remarkable potential against MCF-7 cancer cell lines and various microbial strains. nih.gov This highlights the general importance of electron-withdrawing groups at the para-position of the phenyl ring for enhancing biological activity. Similarly, in a study of 4-(4-bromophenyl)-thiazol-2-amine derivatives, the presence of an electron-withdrawing group at the para-position of the phenyl nucleus attached to the thiazole (B1198619) ring was associated with good antibacterial activity. nih.gov

Furthermore, investigations into 2-(3,4-disubstituted phenyl)benzoxazole derivatives have indicated that hydrophobic substituents at the 4-position of the phenyl ring, such as N,N-diethyl or morpholine (B109124) groups, generally lead to superior antiproliferative activity compared to compounds with pyrrolidine (B122466) or piperidine (B6355638) substituents. mdpi.com This underscores the role of lipophilicity and specific steric features in influencing the biological response.

The following table summarizes the influence of substituents on the phenyl ring of related heterocyclic scaffolds on their biological activity.

| Scaffold | Substituent at para-position | Observed Biological Activity |

| 5-Aryl-1,3,4-oxadiazole-2-thiole | -OH | Increased antitubercular activity nih.gov |

| 5-Aryl-1,3,4-oxadiazole-2-thiole | -I | Increased antitubercular activity nih.gov |

| 5-Aryl-1,3,4-oxadiazole-2-thiole | -Br | Increased antitubercular activity nih.gov |

| 5-Aryl-1,3,4-oxadiazole-2-thiole | -NO2 | Highest activity against P. aeruginosa nih.gov |

| 4-(Substituted phenyl)-1,3,4-oxadiazole/thiadiazole | Halogen, -NO2 | Potent anticancer and antimicrobial activity nih.gov |

| 4-(4-Bromophenyl)-thiazol-2-amine | Electron-withdrawing group | Good antibacterial activity nih.gov |

| 2-(4-Substituted phenyl)benzoxazole | N,N-diethyl, morpholine | Superior antiproliferative activity mdpi.com |

These findings from related structures strongly suggest that modifications to the 4-bromophenyl ring of 4-(4-bromophenyl)-1,3-oxazol-2-amine, such as the introduction of other halogens, nitro groups, or various hydrophobic moieties, would be a fruitful avenue for optimizing its biological activity.

Role of Structural Variations on the Oxazole (B20620) Ring at Position 5 for Biological Potency

The substitution pattern on the oxazole ring itself, particularly at the 5-position, is another key determinant of the biological potency of 4-(4-bromophenyl)-1,3-oxazol-2-amine derivatives. While specific studies on the 5-position of this exact scaffold are limited in the available literature, research on related 2,4,5-trisubstituted oxazoles provides valuable insights into the potential impact of such modifications.

For instance, a study on 2-aryl-4-arylsulfonyl-5-RS-1,3-oxazoles demonstrated that the introduction of a substituted sulfanylacetamide group at the 5-position could lead to significant antiproliferative activity. biointerfaceresearch.com Specifically, the compound 2-[4-(4-bromophenyl)sulfonyl-2-phenyl-oxazol-5-yl]sulfanylacetamide showed high anti-proliferative activity. biointerfaceresearch.com This indicates that the 5-position of the oxazole ring is a viable site for introducing functional groups that can interact with biological targets.

In another study, the synthesis of 5-substituted-2-(4-substituted phenyl)-1,3-benzoxazoles revealed that modifications at the 5-position of the benzoxazole (B165842) ring were crucial for anti-influenza A virus activity. nih.gov This further supports the idea that the 5-position of the oxazole core is a key handle for modulating biological effects.

The following table illustrates examples of modifications at the 5-position of related oxazole-containing scaffolds and their observed biological activities.

| Scaffold | Substituent at Position 5 | Biological Activity |

| 2-Aryl-4-arylsulfonyl-1,3-oxazole | -S-CH2-CO-NH2 | High antiproliferative activity biointerfaceresearch.com |

| 2-Aryl-4-arylsulfonyl-1,3-oxazole | -S-CH2-CO-NH-cyclohexyl | Anticancer activity biointerfaceresearch.com |

| 2-(4-Substituted phenyl)-1,3-benzoxazole | Varied substituents | Anti-influenza A virus activity nih.gov |

These examples underscore the potential of exploring a variety of substituents at the 5-position of the 4-(4-bromophenyl)-1,3-oxazol-2-amine scaffold to discover derivatives with enhanced or novel biological activities.

Investigations into the Amino Group at Position 2 and its Derivatives

The 2-amino group of the 4-(4-bromophenyl)-1,3-oxazol-2-amine scaffold is a key functional group that can be readily modified to generate a diverse range of derivatives with potentially improved biological activities. The hydrogen bond donor and acceptor properties of this group make it a critical site for interaction with biological macromolecules.

Studies on analogous 2-amino-1,3,4-oxadiazole and 2-amino-1,3-thiazole derivatives have provided a wealth of information on the impact of modifying this amino group. For example, the synthesis of Schiff bases from 4-(4-bromophenyl)-thiazol-2-amine by reacting the 2-amino group with various aromatic aldehydes has yielded compounds with promising antimicrobial and anticancer activities. nih.gov

Furthermore, acylation of the 2-amino group has been a common strategy to produce derivatives with enhanced biological profiles. For instance, N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives have been synthesized and evaluated as prospective antimicrobial and antiproliferative agents. researchgate.net

The following table presents examples of derivatives of the 2-amino group in related heterocyclic systems and their associated biological activities.

| Scaffold | Modification of 2-Amino Group | Biological Activity |

| 4-(4-Bromophenyl)-thiazol-2-amine | Formation of Schiff bases with aromatic aldehydes | Antimicrobial and anticancer activity nih.gov |

| 4-(4-Bromophenyl)-thiazol-2-amine | Acylation with chloroacetyl chloride | Antimicrobial and antiproliferative activity researchgate.net |

| 2-Amino-1,3,4-oxadiazole | Coupling with N-protected amino acids | Activity against Salmonella typhi nih.gov |

| 2-Amino-1,3,4-oxadiazole | Formation of derivatives with an additional heterocyclic ring | Broad-spectrum antimicrobial activity nih.gov |

These findings strongly suggest that the 2-amino group of 4-(4-bromophenyl)-1,3-oxazol-2-amine is a highly versatile handle for chemical modification. The synthesis of amides, sulfonamides, ureas, and Schiff bases from this group is likely to yield derivatives with a wide range of biological properties.

Bioisosteric Replacements of the Oxazole Heterocycle (e.g., Thiazole Analogs)

Bioisosteric replacement is a powerful strategy in drug design that involves substituting one functional group or moiety with another that has similar physical and chemical properties, with the aim of improving the compound's biological activity, selectivity, or pharmacokinetic profile. In the context of 4-(4-bromophenyl)-1,3-oxazol-2-amine, the oxazole ring can be replaced by other five-membered heterocycles, such as thiazole, 1,3,4-oxadiazole (B1194373), or 1,3,4-thiadiazole.

The replacement of the oxazole ring with a thiazole ring is a common bioisosteric substitution. The resulting 4-(4-bromophenyl)-1,3-thiazol-2-amine and its derivatives have been extensively studied for their antimicrobial and anticancer activities. nih.govresearchgate.net The rationale for this substitution lies in the similar size and electronic properties of the oxygen and sulfur atoms, which can lead to comparable binding interactions with biological targets.

Furthermore, 1,3,4-oxadiazoles and 1,3,4-thiadiazoles are also considered bioisosteres of the 1,3-oxazole ring. These heterocycles have been incorporated into various scaffolds to generate compounds with a broad spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory effects. nih.gov The ability of the 1,3,4-oxadiazole ring to act as a surrogate for carboxylic acids, esters, and carboxamides makes it an attractive moiety in medicinal chemistry. nih.gov

The following table provides examples of bioisosteric replacements for the oxazole ring and the biological activities of the resulting compounds.

| Original Scaffold | Bioisosteric Replacement | Resulting Scaffold | Observed Biological Activities |

| 4-(4-Bromophenyl)-1,3-oxazol-2-amine | Thiazole | 4-(4-Bromophenyl)-1,3-thiazol-2-amine | Antimicrobial, Anticancer nih.govresearchgate.net |

| Phenyl-oxazole | Phenyl-1,3,4-oxadiazole | Antimicrobial, Anticancer, Antioxidant nih.gov | |

| Phenyl-oxazole | Phenyl-1,3,4-thiadiazole | Antimicrobial, Anticancer, Antioxidant nih.gov |

The successful application of bioisosteric replacement in related systems highlights the potential of synthesizing and evaluating thiazole, oxadiazole, and thiadiazole analogs of 4-(4-bromophenyl)-1,3-oxazol-2-amine to discover new therapeutic agents.

Design and Synthesis of Novel Hybrid Molecules Incorporating the 4-(4-Bromophenyl)-1,3-Oxazol-2-Amine Scaffold

Molecular hybridization is a drug design strategy that involves combining two or more pharmacophores into a single molecule to create a new chemical entity with enhanced biological activity, improved selectivity, or a dual mode of action. The 4-(4-bromophenyl)-1,3-oxazol-2-amine scaffold can serve as a versatile building block for the construction of such hybrid molecules.

One approach is to link the oxazole scaffold to other biologically active heterocyclic rings. For example, research has been conducted on hybrid molecules that combine an oxadiazole or thiadiazole ring with an azetidin-2-one (B1220530) moiety, resulting in compounds with potent antimicrobial and anticancer properties. nih.gov

Another strategy involves the fusion of the oxazole ring with other cyclic systems. For instance, oxazolo[5,4-d]pyrimidines and oxazolo[4,5-b]pyridines have been investigated as potential anticancer agents. biointerfaceresearch.com

The synthesis of hybrid molecules can also involve attaching the 4-(4-bromophenyl)-1,3-oxazol-2-amine scaffold to natural products or other bioactive molecules. An example of this approach is the creation of heterocyclic-fused celastrol (B190767) derivatives, where an oxazole ring is fused to the celastrol backbone, leading to compounds with potent anti-osteoporosis activity. acs.org

The following table showcases examples of hybrid molecules incorporating oxazole or related heterocyclic scaffolds and their biological activities.

| Scaffold 1 | Scaffold 2 | Resulting Hybrid Molecule | Biological Activity |

| 1,3,4-Oxadiazole/Thiadiazole | Azetidin-2-one | 4-(Substituted phenyl-1,3,4-oxadiazol/thiadiazol-2-yl)-4-(4-substituted phenyl)azetidin-2-one | Antimicrobial, Anticancer nih.gov |

| Oxazole | Pyrimidine (B1678525) | Oxazolo[5,4-d]pyrimidine | Anticancer biointerfaceresearch.com |

| Oxazole | Pyridine | Oxazolo[4,5-b]pyridine | Anticancer biointerfaceresearch.com |

| Oxazole | Celastrol | Oxazole-fused celastrol derivative | Anti-osteoporosis acs.org |

| 4H-1,3-Oxazol-5-one | Diphenyl sulfone | 2-{4-[(4-Bromophenyl)sulfonyl]phenyl}-4-isopropyl-4H-1,3-oxazol-5-one | Antioxidant, Antimicrobial mdpi.com |

The design and synthesis of novel hybrid molecules based on the 4-(4-bromophenyl)-1,3-oxazol-2-amine scaffold represent a promising avenue for the discovery of new drugs with unique pharmacological profiles.

Mechanistic Insights into Biological Activities for Drug Discovery Research

Anticancer Activity Mechanisms

Cellular and Molecular Targets of Anticancer Action

There is currently no specific information available in the reviewed scientific literature regarding the cellular and molecular targets of anticancer action for 4-(4-bromophenyl)-1,3-oxazol-2-amine .

However, studies on its structural analogue, 4-(4-bromophenyl)-1,3-thiazol-2-amine , have provided some insights into potential anticancer effects. A series of derivatives of this thiazole (B1198619) analogue were synthesized and evaluated for their in vitro anticancer activity against the estrogen receptor-positive human breast adenocarcinoma cancer cell line (MCF7) using a Sulforhodamine B (SRB) assay. nih.gov One of the derivatives, in particular, was identified as the most active against this cell line, with activity comparable to the standard drug 5-fluorouracil. nih.gov This suggests that the 4-(4-bromophenyl)-2-aminothiazole scaffold may be a promising starting point for the development of new anticancer agents. The specific cellular and molecular mechanisms underlying this activity were not fully elucidated in the available literature.

Correlation Analyses with Known Antitumor Agents (e.g., COMPARE analysis)

No data from correlation analyses, such as the National Cancer Institute's COMPARE analysis, are available for 4-(4-bromophenyl)-1,3-oxazol-2-amine . This type of analysis, which compares the pattern of cellular growth inhibition of a compound with those of standard anticancer agents, has not been reported for this specific molecule in the searched literature.

Enzyme Inhibition Studies

Comprehensive enzyme inhibition studies for 4-(4-bromophenyl)-1,3-oxazol-2-amine have not been reported in the available scientific literature.

Investigation of Enzyme Binding Modes via Molecular Docking

No molecular docking studies have been specifically published for 4-(4-bromophenyl)-1,3-oxazol-2-amine to investigate its binding modes with any enzyme targets.

In contrast, molecular docking studies have been performed on derivatives of its structural analogue, 4-(4-bromophenyl)-1,3-thiazol-2-amine . These studies demonstrated that several derivatives achieved good docking scores within the binding pockets of selected protein database (PDB) IDs, suggesting potential interactions with these biological targets. nih.gov

Identification of Specific Enzyme Targets

There is no information available identifying specific enzyme targets for 4-(4-bromophenyl)-1,3-oxazol-2-amine . Research on its potential inhibitory activity against key enzymes is lacking.

α-Glucosidase: No studies were found that investigated the inhibitory effect of 4-(4-bromophenyl)-1,3-oxazol-2-amine on α-glucosidase.

Butyrylcholinesterase: There are no reports on the butyrylcholinesterase inhibitory activity of 4-(4-bromophenyl)-1,3-oxazol-2-amine .

Cyclin-Dependent Kinase (CDK) Inhibitors: The potential for 4-(4-bromophenyl)-1,3-oxazol-2-amine to act as a cyclin-dependent kinase inhibitor has not been explored in the available literature. While other heterocyclic structures are being investigated as CDK inhibitors, this specific compound has not been a subject of such studies. gardp.org

Other Potential Biological Activities with Mechanistic Focus

There is a lack of research into other potential biological activities of 4-(4-bromophenyl)-1,3-oxazol-2-amine , such as immunomodulatory effects or receptor agonism, within the reviewed scientific literature.

Data Tables

Due to the absence of specific experimental data for 4-(4-BROMOPHENYL)-1,3-OXAZOL-2-AMINE in the reviewed literature, the following table for its biological activity is presented as a template to be populated by future research.

Table 1: Biological Activity of 4-(4-BROMOPHENYL)-1,3-OXAZOL-2-AMINE (No data available)

| Activity Type | Target | Assay | Result (e.g., IC₅₀) | Reference |

|---|---|---|---|---|

| Anticancer | - | - | Data not available | - |

| Enzyme Inhibition | - | - | Data not available | - |

For comparative purposes, the table below summarizes the findings for a derivative of the structural analogue, 4-(4-bromophenyl)-1,3-thiazol-2-amine .

Table 2: Anticancer Activity of a 4-(4-bromophenyl)-1,3-thiazol-2-amine Derivative

| Compound | Cancer Cell Line | Assay | Finding | Reference |

|---|---|---|---|---|

| Derivative of 4-(4-bromophenyl)-1,3-thiazol-2-amine | MCF7 (Human Breast Adenocarcinoma) | Sulforhodamine B (SRB) assay | Identified as the most active among the tested series, comparable to 5-fluorouracil. | nih.gov |

Q & A

Q. Table 1: Example Synthesis Protocol

| Step | Reagents/Conditions | Product |

|---|---|---|

| 1 | 4-[(4-Bromophenyl)sulfonyl]benzoyl chloride, phenylalanine, DCM, 0°C → RT | N-acyl-α-amino acid |

| 2 | Ethyl carbonochloridate, 4-methyl-morpholine, THF, reflux | 4-Benzyl-1,3-oxazol-5(4H)-one |

Basic: How is the purity of 4-(4-Bromophenyl)-1,3-oxazol-2-amine validated in academic research?

Answer:

Purity is assessed via reversed-phase HPLC with a C18 column, using acetonitrile/water gradients. Peaks are monitored at 254 nm, and compounds with ≥95% purity are considered suitable for biological testing . For trace impurities, LC-MS or elemental analysis (C, H, N) is employed to confirm stoichiometric ratios .

Basic: What biological assays are used to evaluate the cytotoxicity of this compound?

Answer:

The Daphnia magna acute toxicity test is a common in vivo model for preliminary cytotoxicity screening. Compounds are dissolved in DMSO and tested at concentrations ranging from 1–100 µM. Mortality rates are recorded after 24–48 hours, with LC₅₀ values calculated using probit analysis . For mammalian cell lines (e.g., HeLa, MCF-7), MTT assays measure mitochondrial activity post 72-hour exposure .

Advanced: How can researchers optimize reaction yields for large-scale synthesis?

Answer:

Key strategies include:

- Solvent selection : THF or DMF improves solubility of intermediates.

- Catalyst screening : Morpholine derivatives enhance cyclodehydration efficiency .

- Temperature control : Reflux conditions (70–80°C) minimize side reactions.

- Microwave-assisted synthesis : Reduces reaction time from hours to minutes while maintaining >80% yield .

Q. Table 2: Yield Optimization Parameters

| Parameter | Optimal Range | Yield Improvement |

|---|---|---|

| Solvent | THF > DCM | +15–20% |

| Catalyst | 4-Methyl-morpholine | +25% |

| Temperature | 70–80°C | +10% |

Advanced: How can computational modeling guide structural modifications for enhanced bioactivity?

Answer:

Density Functional Theory (DFT) calculates electron distribution in the oxazole ring, identifying sites for electrophilic substitution. Molecular docking (e.g., AutoDock Vina) predicts binding affinity to targets like EGFR or tubulin. For example:

- Electron-withdrawing groups (e.g., -NO₂) at the 4-position of the phenyl ring enhance interaction with hydrophobic pockets .

- Substituent bulkiness (e.g., -CF₃) reduces steric hindrance in enzyme active sites .

Advanced: How to resolve contradictions in spectroscopic data during structural elucidation?

Answer:

Discrepancies in NMR or MS data often arise from tautomerism or solvent effects . For example:

- Oxazol-5(4H)-one tautomerism : Use deuterated DMSO to stabilize the keto form and simplify ¹H NMR interpretation .

- Mass fragmentation patterns : Compare experimental MS/MS spectra with simulated data (e.g., MassFrontier) to confirm fragmentation pathways .

Advanced: What strategies are used in structure-activity relationship (SAR) studies for this compound?

Answer:

SAR studies focus on:

- Phenyl ring modifications : Introducing electron-donating (-OCH₃) or halogen (-Cl, -F) groups to modulate lipophilicity and target affinity .

- Oxazole ring substitution : Replacing the 2-amine group with thioamide or methyl ester to alter metabolic stability .

- Bioisosteric replacements : Swapping the oxazole ring with thiazole or imidazole to explore new biological pathways .

Q. Table 3: SAR Trends for Cytotoxicity

| Substituent | Biological Activity (IC₅₀, µM) |

|---|---|

| 4-Bromophenyl | 12.5 (HeLa) |

| 4-Nitrophenyl | 8.2 (HeLa) |

| 4-Methoxyphenyl | >50 (HeLa) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.